N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a carboxamide group at position 3, a 3-fluorobenzyl group at position 1, and a 4-ethylphenyl moiety on the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-8-10-18(11-9-15)23-20(25)19-7-4-12-24(21(19)26)14-16-5-3-6-17(22)13-16/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFCLKPFEIEGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which reveal insights into its structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H20FN2O2
Research indicates that compounds within the dihydropyridine class often exhibit their biological effects through modulation of calcium channels and various kinase pathways. Specifically, this compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated efficacy as selective inhibitors of Met kinase, which is crucial in tumor growth and metastasis .
- Antioxidant Activity : The dihydropyridine structure may contribute to antioxidant properties, potentially mitigating oxidative stress in cellular environments .
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Cytotoxicity : Effective against several cancer cell lines, including gastric carcinoma models.
- Selectivity : Higher potency against Met-dependent tumors compared to non-targeted cells.
In Vivo Studies
In vivo efficacy has been highlighted in xenograft models:
- Tumor Stasis : Complete tumor stasis was observed in a human gastric carcinoma xenograft model following oral administration of analogs related to this compound .
Case Studies
Several studies illustrate the compound's potential:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antitumor activity in GTL-16 human gastric carcinoma xenografts. |
| Study 2 | Showed improvement in aqueous solubility and kinase selectivity with structural modifications. |
| Study 3 | Indicated enhanced pharmacokinetic profiles leading to favorable safety assessments in preclinical trials. |
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar dihydropyridine derivatives is useful:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Met kinase inhibitor | Induces apoptosis |
| Compound B | Antioxidant | Reduces oxidative stress |
| N-(4-ethylphenyl)... | Tumor stasis | Selective kinase inhibition |
Comparison with Similar Compounds
Key Observations:
Fluorine Position : The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in analogs (e.g., G842-0076) may alter binding interactions due to steric and electronic effects .
Substituent Effects :
- 4-Ethylphenyl : Provides moderate lipophilicity compared to polar groups like acetamido (G842-0159) or acetyl ().
- Chlorine Addition : In ’s compound, chlorine increases molecular weight and may improve target affinity but reduce solubility.
Biological Relevance : BMS-777607 () demonstrates that dihydropyridine carboxamides can achieve kinase inhibition, suggesting the target compound may share similar mechanisms. However, the absence of ethoxy or pyridinyloxy groups in the target compound likely reduces Met kinase specificity.
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The dihydropyridine core is critical for maintaining planar geometry, facilitating interactions with enzyme active sites. Fluorine and ethyl groups optimize hydrophobic interactions, while acetamido/acetyl substituents may enhance solubility but reduce membrane permeability .
- Kinase Inhibition Potential: BMS-777607’s success as a Met kinase inhibitor highlights the scaffold’s versatility. The target compound’s simpler structure may offer a starting point for developing inhibitors with improved pharmacokinetic profiles .
- Synthetic Feasibility : Compounds like those in are available in milligram quantities, suggesting scalable synthesis routes for further testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
